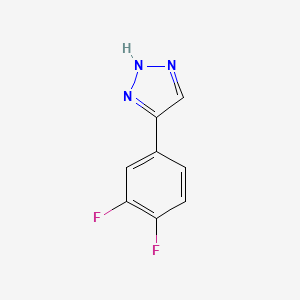
(3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene is a brominated long-chain polyunsaturated hydrocarbon It is characterized by the presence of six conjugated double bonds and a bromine atom at the terminal position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene typically involves the bromination of heneicosa-3,6,9,12,15,18-hexaene. The reaction is carried out under controlled conditions to ensure selective bromination at the terminal position. The process involves:
- Dissolving heneicosa-3,6,9,12,15,18-hexaene in an inert solvent such as dichloromethane.
- Adding bromine dropwise to the solution while maintaining the temperature at around 0°C to prevent side reactions.
- Stirring the reaction mixture for several hours until the reaction is complete.
- Purifying the product through column chromatography to obtain pure Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene.
Industrial Production Methods: Industrial production of Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene follows similar principles but on a larger scale. The process involves:
- Using large reactors with precise temperature control.
- Employing automated systems for the addition of bromine to ensure consistent product quality.
- Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The double bonds in the compound can undergo oxidation to form epoxides or other oxygenated derivatives.
Reduction Reactions: The double bonds can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst under hydrogen gas atmosphere are common.
Major Products:
Substitution Reactions: Products include azido, thiocyanato, and other substituted derivatives.
Oxidation Reactions: Products include epoxides and hydroxylated derivatives.
Reduction Reactions: Products include fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene involves its interaction with molecular targets through its bromine atom and conjugated double bonds. The bromine atom can participate in electrophilic reactions, while the double bonds can undergo various transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Heneicosa-3,6,9,12,15,18-hexaene: The non-brominated analog of Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene.
Z-1-Chloroheneicosa-3,6,9,12,15,18-hexaene: A chlorinated analog with similar structural properties.
Z-1-Iodoheneicosa-3,6,9,12,15,18-hexaene: An iodinated analog with different reactivity due to the presence of iodine.
Uniqueness: Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilic nature, making it more reactive in substitution and addition reactions.
Eigenschaften
Molekularformel |
C21H31Br |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene |
InChI |
InChI=1S/C21H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
InChI-Schlüssel |
NKQVCBRVKYHATC-KUBAVDMBSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCBr |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



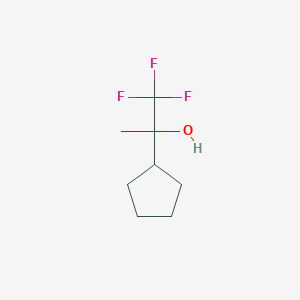
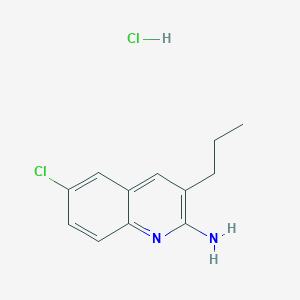


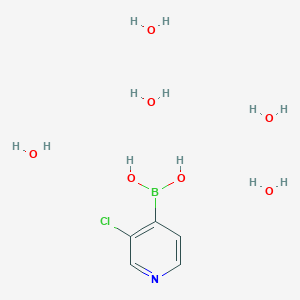
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13712937.png)


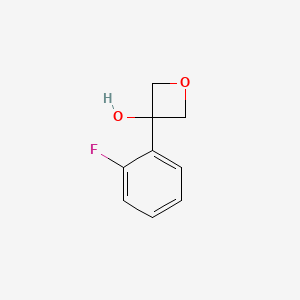


![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)
